Bis(2-mercaptoethyl) Sulfone Disulfide

Description

Significance of Disulfide Bonds in Biological Systems and Materials Science Research

Disulfide bonds are covalent linkages formed from the oxidation of two cysteine residues. creative-proteomics.com These bonds are not merely simple structural links; they are critical determinants of protein architecture and function. In biological systems, their significance is profound. They act as molecular "braces" that stabilize the tertiary and quaternary structures of proteins, particularly those secreted into the often harsh extracellular environment. creative-proteomics.commetwarebio.comwikipedia.org This stabilization is crucial for maintaining the protein's correct three-dimensional shape, which is essential for its biological activity, whether as an enzyme, hormone, or antibody. metwarebio.comcreative-proteomics.com For example, immunoglobulins and the hormone insulin (B600854) rely on a specific network of disulfide bonds to maintain their structure and function. creative-proteomics.com Beyond a static structural role, some disulfide bonds are "redox-active," meaning they can be reversibly formed and broken in response to the cell's local redox environment, thereby regulating protein activity. nih.gov

In the realm of materials science, the principles of disulfide chemistry are harnessed to create innovative and responsive materials. The covalent nature of the disulfide bond imparts mechanical strength and stiffness to polymer networks. youtube.com Crucially, because these bonds can be cleaved under specific reducing conditions, they can be incorporated into polymers to create "self-healing" or degradable materials. youtube.commdpi.com This dynamic character allows for the design of smart materials that can be reshaped or repaired, finding applications in fields from drug delivery to tissue engineering, where improved adhesion to mucosal surfaces is enhanced by disulfide bond formation. youtube.comwisdomlib.org

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Significance |

| Disulfide (S-S) | ~60 | Moderately strong, redox-active, crucial for protein folding and responsive materials. youtube.com |

| Carbon-Carbon (C-C) | ~83-85 | Forms the stable backbone of most organic molecules. |

| Carbon-Hydrogen (C-H) | ~98-100 | A fundamental and highly stable bond in organic chemistry. |

Evolution of Dithiol Reducing Agents for Academic Applications

The ability to cleave disulfide bonds in a controlled manner is a cornerstone of biochemical research. This has driven the evolution of various thiol-based reducing agents. Early research commonly employed monothiols, such as β-Mercaptoethanol (β-ME), which, due to reaction equilibrium, had to be used in large concentrations to drive the reduction of disulfide bonds to completion. biosynth.com

A significant breakthrough came in 1964 when W.W. Cleland introduced dithiothreitol (B142953) (DTT). nih.gov As a dithiol, DTT possesses a significant advantage: after reducing a disulfide bond, its two thiol groups readily form a stable, intramolecular six-membered ring containing a disulfide bond. biosynth.comnih.gov This intramolecular cyclization is thermodynamically favorable and shifts the reaction equilibrium strongly towards the reduction of the target protein's disulfide bond. nih.gov DTT became the gold standard reducing agent for decades. nih.gov

However, DTT has limitations, including its instability in aqueous solutions and reduced efficacy at pH levels below 7, as its thiol groups (pKa values of 9.2 and 10.1) are largely protonated and thus less reactive. biosynth.comnih.gov This spurred further research into new dithiol reagents. The continuing interest in developing superior dithiol systems stems from their critical role in maintaining thiols in their reduced state for applications like cysteine-based bioconjugation chemistry. nih.govacs.org Subsequent developments have focused on creating reagents with lower pKa values to enhance reactivity at neutral or acidic pH, improved stability, and reduced odor. Agents such as (2S)-2-amino-1,4-dimercaptobutane (dithiobutylamine or DTBA) and N-acetyl-l-cysteine-S-mercaptoethylamine amide (NACMEAA) represent this ongoing evolution, offering faster reduction rates or effectiveness across a broader pH range. biosynth.comnih.gov

| Reducing Agent | Type | Key Development/Feature |

| β-Mercaptoethanol (β-ME) | Monothiol | An early, common reducing agent requiring large excess concentrations. biosynth.com |

| Dithiothreitol (DTT) | Dithiol | "Cleland's Reagent"; forms a stable 6-membered ring upon oxidation, making it highly effective. biosynth.comnih.gov |

| Bis(2-mercaptoethyl)sulfone (BMS) | Dithiol | Forms a 7-membered ring; sulfone group enhances water solubility. drugfuture.comacs.org |

| Dithiobutylamine (DTBA) | Dithiol | Lower thiol pKa values than DTT, making it a better reducing agent at lower pH. biosynth.com |

| NACMEAA | Dithiol | A hybrid of cysteine and cysteamine, designed for an extended effective pH range. nih.gov |

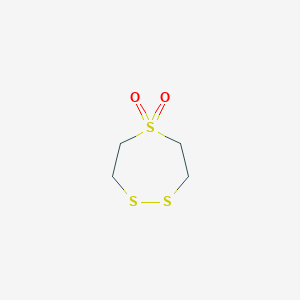

Positioning of Bis(2-mercaptoethyl) Sulfone Disulfide within Contemporary Dithiol Reagent Research

This compound, also known as BMS Disulfide, is the oxidized, cyclic form of the dithiol reducing agent Bis(2-mercaptoethyl)sulfone (BMS). scbt.comscbt.com It represents a specific and intentional design within the landscape of dithiol reagents. Developed by Lamoureux and Whitesides in 1993, the parent reducing agent BMS was synthesized to be a useful alternative for the reduction of disulfides in aqueous solutions. drugfuture.comacs.org

The key innovation of BMS lies in the incorporation of a central sulfone (SO₂) group. This group serves two primary purposes. First, it is electron-withdrawing, which helps to lower the pKa values of the flanking thiol groups (pKa values of 7.9 and 9.0) compared to DTT. drugfuture.comacs.org A lower pKa means the thiol groups are more readily deprotonated to the reactive thiolate form at neutral pH, enhancing reduction efficiency. Second, the sulfone group is highly polar, which imparts excellent water solubility while remaining inert to the reduction-oxidation reactions involving the thiols. acs.org

Upon reducing a target disulfide, the two thiols of BMS are oxidized to form this compound, a stable, seven-membered heterocyclic ring (1,2,5-Trithiepane, 5,5-dioxide). acs.orgscbt.com The formation of this relatively unstrained ring is a thermodynamic driving force for the reduction reaction, analogous to the ring formation of oxidized DTT. acs.org Therefore, this compound is best understood not as a reagent itself, but as the functionally important oxidized product that enables its reduced counterpart, BMS, to act as an effective disulfide-reducing agent in academic research, particularly in proteomics and protein chemistry. drugfuture.comscbt.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trithiepane 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S3/c5-9(6)3-1-7-8-2-4-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMXYCMBQCPKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Bis 2 Mercaptoethyl Sulfone Disulfide

Historical Development of Synthetic Pathways for Related Dithiols

The journey to synthesizing complex dithiols began in the 19th century. The first laboratory preparation of thiols was recorded in 1834. britannica.com Early synthetic routes for these sulfur-containing organic compounds included the reaction of an alkyl halide with sulfur reagents like thiourea (B124793) or thiocyanate (B1210189) salts. britannica.com Other foundational methods involved the reaction of organometagnesium or organolithium compounds with elemental sulfur. britannica.com

Throughout the late 19th and early 20th centuries, the field expanded. In 1884, the first member of the 1,2-dithiole (B8566573) class, 4,5-dimethyl-1,2-dithiole-3-thione, was synthesized. nih.gov The development of methods to create dithiols, compounds with two thiol groups, also progressed. The addition of hydrogen sulfide (B99878) or thioacetic acid to alkenes provided a viable pathway. britannica.com Specifically for 1,2-dithiols, a method involving the addition of thiocyanogen (B1223195) to olefins, followed by a reduction step, was established. britannica.com Aromatic thiols were frequently produced from the reduction of arenesulfonyl chlorides. britannica.com These pioneering efforts laid the groundwork for the synthesis of more complex molecules like Bis(2-mercaptoethyl) Sulfone.

Contemporary Methodologies for Bis(2-mercaptoethyl) Sulfone Disulfide Synthesis

Modern synthesis of this compound relies on a structured, multi-step approach that allows for high purity and yield. The process is characterized by the initial synthesis of a dithiol precursor, which is then converted to the final disulfide compound.

The primary precursor for the synthesis is Bis(2-mercaptoethyl) sulfone. This dithiol is synthesized in a two-step process starting from divinyl sulfone. acs.org Divinyl sulfone serves as a bifunctional Michael acceptor, allowing for the addition of thiol groups. acs.org The subsequent oxidation of the synthesized Bis(2-mercaptoethyl) sulfone yields the target compound, this compound, which is also known as 5,5-Dioxide 1,2,5-Trithiepane. acs.orgscbt.com

The oxidation of dithiols to form a cyclic disulfide bond is a well-established reaction in organic chemistry. britannica.com This intramolecular cyclization is thermodynamically favorable when it results in a stable ring structure, such as the seven-membered ring of this compound. acs.org

A related synthesis for bis(2-mercaptoethyl) sulfide uses thiodiglycol (B106055) and thiourea as raw materials, proceeding through two main stages: substitute salifying and alkaline hydrolysis. google.com This highlights a common strategy in organosulfur chemistry where similar building blocks and reaction types are adapted for different target molecules.

Table 1: Synthetic Pathway Overview

| Step | Reactant(s) | Key Transformation | Product |

|---|---|---|---|

| 1 | Divinyl Sulfone | Two-step addition of thiol groups | Bis(2-mercaptoethyl) sulfone |

| 2 | Bis(2-mercaptoethyl) sulfone | Oxidation of thiol groups | This compound |

Achieving high yields and purity is paramount in chemical synthesis. For the related synthesis of bis(2-mercaptoethyl) sulfide, optimization has successfully increased the total yield of the two-step process from 80% to over 98%, with a final product purity greater than 99%. google.com Such improvements typically involve the meticulous adjustment of reaction parameters.

General strategies for optimizing dithiol and disulfide synthesis include screening various catalysts, solvents, and bases. researchgate.net For instance, the synthesis of certain organosulfur compounds can be significantly enhanced by selecting the appropriate copper salt catalyst. researchgate.net The temperature and reaction time are also critical variables; in some syntheses, specific intermediates are favored at lower temperatures, while the desired final product forms at elevated temperatures. beilstein-journals.org The goal is to find a balance that maximizes the conversion of reactants to the desired product while minimizing the formation of byproducts or polymerisation. acs.org

Translating a laboratory synthesis to an industrial scale introduces several key considerations. The primary goals are to ensure the process is cost-effective, efficient, and environmentally friendly. google.com

The ability to perform the synthesis on a gram-scale with high yields is a crucial indicator of its potential for scale-up. beilstein-journals.org For the industrial production of related sulfur compounds, synthetic routes that are described as brief and use easily obtainable raw materials are highly valued. google.com Therefore, the two-step synthesis of the precursor followed by oxidation is a viable model for efficient, large-scale production of this compound.

Table 2: Chemical Compound Properties

| Property | Value |

|---|---|

| CAS Number | 145626-93-3 scbt.com |

| Molecular Formula | C₄H₈O₂S₃ scbt.com |

| Molecular Weight | 184.30 g/mol scbt.com |

| IUPAC Name | 2-(2-sulfanylethylsulfonyl)ethanethiol nih.gov |

| Synonyms | 5,5-Dioxide 1,2,5-Trithiepane, BMS Disulfide scbt.com |

Advanced Studies on the Reactivity of Bis 2 Mercaptoethyl Sulfone Disulfide

Mechanistic Investigations of Thiol-Disulfide Exchange Reactions Involving Bis(2-mercaptoethyl) Sulfone Disulfide

Thiol-disulfide exchange is a fundamental reaction in chemistry and biology, crucial for processes like protein folding. wikipedia.org The reactivity of dithiols like the reduced form of this compound is governed by specific mechanistic pathways.

Nucleophilic Attack Pathways and SN2 Mechanisms

The thiol-disulfide exchange reaction is characterized as a bimolecular nucleophilic substitution (SN2) reaction. nih.govwikipedia.org In this mechanism, the reaction occurs in a single, concerted step where bond formation and bond breakage happen simultaneously. libretexts.org For a dithiol like the reduced form of Bis(2-mercaptoethyl) sulfone, the process is initiated by a nucleophilic attack from one of its sulfur atoms on a sulfur atom of an external disulfide bond. nih.gov

This attack proceeds via a "backside" approach, where the nucleophile approaches the target sulfur atom at an angle of 180° relative to the bond being broken. masterorganicchemistry.com This leads to a transition state where the attacking sulfur, the target sulfur, and the leaving group sulfur are arranged in a linear or near-linear fashion, forming a transient trisulfide-like structure. nih.govrsc.org The reaction results in an inversion of the stereochemical configuration if the carbon atom involved is a chiral center. libretexts.orgmasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the substrate, making it a second-order reaction. wikipedia.orgyoutube.com

Role of Thiolate Anion Formation in Reaction Kinetics

The actual nucleophilic species in the thiol-disulfide exchange is the deprotonated thiol, known as the thiolate anion (RS⁻). nih.govnih.gov The thiolate anion is a significantly more potent nucleophile than its corresponding protonated thiol (RSH), reacting about 10¹⁰ times faster. nih.gov Consequently, the kinetics of the disulfide reduction are critically dependent on the concentration of the thiolate anion.

The formation of the thiolate is an equilibrium process governed by the pKₐ of the thiol group and the pH of the solution. nih.gov To achieve an efficient reaction rate, the pH of the medium should be close to or higher than the pKₐ of the thiol, which ensures a significant population of the thiolate anion. nih.gov For dithiols, the pKₐ of the sulfhydryl groups is a key determinant of their effectiveness as reducing agents at a given pH. nih.gov Dithiols with lower pKₐ values are better reductants at neutral or lower pH because a higher fraction of the thiol groups exists in the more reactive thiolate form. nih.gov

Redox Chemistry and Potentiometric Characterization in Research Systems

The utility of a dithiol as a reducing agent is quantified by its reduction potential, which measures its tendency to donate electrons. This property is often compared to well-established reductants like dithiothreitol (B142953) (DTT).

Comparative Reduction Potentials with Established Dithiols (e.g., DTT)

The reducing strength of a dithiol is determined by its standard reduction potential (E°′). A more negative reduction potential indicates a stronger reducing agent. The dithiol form of this compound, referred to as bis(2-mercaptoethyl) sulfone, has been studied and its potential compared to DTT.

Research has shown that bis(2-mercaptoethyl) sulfone is a powerful reducing agent. Its strong reducing capability is attributed to the formation of a stable seven-membered ring in its oxidized disulfide form. acs.org The reduction potential is determined by measuring the equilibrium constant of the thiol-disulfide interchange reaction between the dithiol and a reference disulfide, such as oxidized DTT. acs.org

| Dithiol Compound | Abbreviation | Standard Reduction Potential (E°′) at pH 7.0 (V) | Oxidized Ring Size |

|---|---|---|---|

| Dithiothreitol | DTT | -0.33 V | 6-membered |

| Bis(2-mercaptoethyl) sulfone | - | -0.35 V | 7-membered |

| (2S)-2-aminobutane-1,4-dithiol | DTBA | -0.33 V | 6-membered |

| 2-Mercaptoethanol (monothiol) | βME | -0.22 V | N/A (forms intermolecular disulfide) |

This table presents comparative data on the standard reduction potentials for several dithiols, illustrating their relative strengths as reducing agents. Data is compiled from multiple sources for comparison. wikipedia.orgnih.govacs.org

Electrochemical Behavior in Model Biochemical and Materials Systems

The thiol and disulfide groups are electrochemically active, allowing their behavior to be studied in various systems using techniques like cyclic voltammetry. rsc.org In model systems, thiols can form self-assembled monolayers (SAMs) on gold surfaces, where the sulfur atom chemisorbs to the gold. The electrochemical behavior of these modified surfaces can then be investigated. rsc.org The reduction of the Au-S bond to cleave the adlayer typically occurs at negative potentials. rsc.org

In biochemical contexts, the electrochemical properties of dithiols are central to their function in maintaining a reducing environment. The redox potential (Eₕ) of thiol/disulfide couples like GSH/GSSG is a key indicator of the cellular redox state. nih.gov The electrochemical behavior of this compound in such systems would be characterized by its reversible oxidation-reduction peaks. The oxidation of the dithiol to the disulfide and the corresponding reduction can be monitored electrochemically, providing insights into its interaction with biological molecules and materials. researchgate.net For instance, polymers containing thiol groups can be formed via electrochemical polymerization, and their redox behavior can be characterized by their oxidation peaks. researchgate.net

Kinetic Analyses of Disulfide Reduction by this compound

The rate at which a dithiol reduces a disulfide bond is a critical aspect of its function. Kinetic analyses provide insight into the factors that control this speed. The reduction of a disulfide by a dithiol like bis(2-mercaptoethyl) sulfone proceeds through two sequential thiol-disulfide exchange reactions. nih.gov

The kinetics of these reactions are influenced by several factors, summarized in the table below. The reaction rate is typically first-order with respect to the concentration of the reducing agent. nih.govnih.gov Activation parameters, such as the change in entropy (ΔS‡), for thiol-disulfide interchange reactions are consistent with an SN2 mechanism, where the formation of the transition state involves a significant organization of solvent molecules. harvard.edu The rate of reduction is also influenced by the stability of the cyclic disulfide that is formed; dithiols that form stable rings (like the 6-membered ring of DTT or the 7-membered ring of oxidized bis(2-mercaptoethyl) sulfone) are effective reductants because the intramolecular cyclization step is rapid and thermodynamically favorable. nih.govlibretexts.org

| Factor | Influence on Reaction Kinetics |

|---|---|

| Nucleophile (Thiolate) Concentration | The reaction rate is directly proportional to the concentration of the thiolate anion. nih.govnih.gov |

| pH and pKₐ | Higher pH relative to the thiol's pKₐ increases thiolate concentration, thus accelerating the reaction rate. nih.govnih.gov |

| Structure of the Dithiol | The ability to form a stable cyclic disulfide (e.g., 6- or 7-membered rings) after the initial attack makes the second, intramolecular step fast, driving the overall reaction forward. acs.org |

| Steric Hindrance | Increased steric bulk around the reacting sulfur atoms can slow down the SN2 attack, decreasing the reaction rate. youtube.com |

| Solvent | Hydrophobic environments can catalyze the reaction by destabilizing the charged reactants more than the charge-delocalized transition state. researchgate.net |

This table summarizes the key factors that govern the kinetics of disulfide reduction by dithiols.

Determination of Rate Constants and Reaction Orders

The reactivity of disulfides is fundamentally governed by the kinetics of their interaction with nucleophiles, most commonly thiols. The thiol-disulfide interchange reaction is characterized as a bimolecular nucleophilic substitution (SN2) reaction. nih.gov In this mechanism, a deprotonated thiol (thiolate anion) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. nih.gov This proceeds through a single transition state, resulting in the cleavage of the disulfide bond and the formation of a new one. nih.gov

The rate law for this type of reaction demonstrates a first-order dependency on the concentration of both the disulfide and the attacking thiolate. nih.gov Consequently, under conditions where the concentrations of the reactants are comparable, the reaction follows second-order kinetics. nih.gov

While specific kinetic data for this compound is not extensively detailed in foundational literature, the general principles of SN2 reactions for disulfides apply. The rate constants are influenced by the electronic and steric nature of the groups attached to the disulfide bond. For context, kinetic studies on similar disulfide exchange reactions provide insight into the range of observed rate constants.

Table 1: Illustrative Second-Order Rate Constants for Disulfide Exchange Reactions This table presents example data for analogous compounds to illustrate typical kinetic values, as specific data for this compound was not available in the reviewed literature.

| Reacting Disulfide | Reacting Thiol | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

|---|---|---|---|

| Oxidized Glutathione (GSSG) | Cysteine | Not Specified | Studied via NMR spectroscopy nih.gov |

| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | Tris(2-carboxyethyl)phosphine (TCEP) | Not Specified (TCEP is 30-fold faster than TCNP) | General biochemical assay nih.gov |

| bis-(2-hydroxyethyl) disulfide | Hypochlorous acid (HOCl) | (6.5 ± 0.1) × 10⁸ M⁻¹s⁻¹ (with HOBr) | pH 7.4, 22 °C nih.gov |

pH-Dependence of Reaction Rates

The rate of disulfide cleavage via thiol-disulfide exchange is highly dependent on the pH of the reaction medium. This dependence is directly linked to the protonation state of the attacking thiol. The reactive species in this exchange is the thiolate anion (RS⁻), not the protonated thiol (RSH). nih.govnih.gov The concentration of the thiolate is dictated by the pKa of the thiol and the ambient pH.

The relationship can be summarized as follows:

At pH < pKa: The thiol exists predominantly in its protonated (RSH) form. The concentration of the nucleophilic thiolate is low, resulting in a slow reaction rate.

At pH ≈ pKa: The concentrations of the protonated thiol and the thiolate anion are approximately equal.

At pH > pKa: The equilibrium shifts towards the deprotonated thiolate (RS⁻) form. The increased concentration of the potent nucleophile leads to a significant increase in the rate of disulfide cleavage. masterorganicchemistry.com

Therefore, the efficiency of a disulfide cleavage reaction mediated by a thiol can be modulated by adjusting the pH. In biological systems, where pH is tightly regulated, the local environment can determine whether a disulfide bond is susceptible to cleavage. nih.gov For instance, the acidic environment of endosomes (low pH) is thermodynamically unfavorable for the deprotonation of thiols, which can inhibit disulfide reduction that relies on thiol-disulfide exchange. nih.gov Conversely, excursions to a higher pH can increase the rate of disulfide bond reduction or reshuffling. nih.gov

Table 2: Conceptual Relationship Between pH, Thiolate Concentration, and Reaction Rate

| pH relative to Thiol pKa | Dominant Species | [RS⁻] Concentration | Relative Reaction Rate |

|---|---|---|---|

| Low (pH << pKa) | RSH (protonated) | Very Low | Slow |

| Neutral (pH ≈ pKa) | RSH ≈ RS⁻ | Moderate | Moderate |

| High (pH >> pKa) | RS⁻ (thiolate) | High | Fast |

Selectivity and Specificity in Disulfide Cleavage within Complex Molecular Architectures

In complex molecules such as proteins, not all disulfide bonds are equally reactive. The selectivity of a reducing agent like this compound for cleaving specific disulfide bridges is governed by the intricate three-dimensional structure of the macromolecule.

A critical factor is the distinction between "native" and "non-native" disulfide bonds. Native disulfides are those found in the correctly folded, biologically active conformation of a protein, where they provide crucial structural stability. nih.gov The formation of a minimum number of these native linkages is often a prerequisite for the protein to achieve its final, functional fold. nih.gov

The accessibility of a disulfide bond is a primary determinant of its susceptibility to cleavage. nih.gov Disulfides that are exposed on the surface of a protein are readily available for reaction with a reducing agent. In contrast, disulfide bonds buried deep within the protein's hydrophobic core are sterically shielded and largely unreactive unless the protein unfolds.

Furthermore, the local microenvironment surrounding a disulfide bond influences its reactivity. Factors such as nearby electrostatic charges can either repel or attract a charged nucleophile, thereby inhibiting or enhancing the reaction rate. nih.gov The inherent strain of the disulfide bond, dictated by the protein's conformation, can also affect its reactivity.

This inherent structural hierarchy allows for the selective reduction of disulfide bonds. A mild reducing agent under controlled conditions might only cleave the most exposed or strained disulfide bonds, while leaving the structurally critical, buried bonds intact. This principle is fundamental in protein chemistry, for example, in studies of protein folding pathways where the sequential reduction or formation of specific disulfide bridges is monitored. nih.govlibretexts.org

Research Applications of Bis 2 Mercaptoethyl Sulfone Disulfide in Advanced Materials and Biochemical Systems

Role in Protein Folding and Unfolding Studies

The study of how proteins achieve their functional three-dimensional structures is a cornerstone of biochemistry. Bis(2-mercaptoethyl) sulfone disulfide serves as a valuable tool in this area, primarily through its action as a reducing agent.

Reduction of Native and Model Protein Disulfide Bonds

Disulfide bonds (-S-S-) between cysteine residues are critical for the stability and structure of many proteins. To study folding pathways or to denature proteins for analysis, these bonds must often be broken. Bis(2-mercaptoethyl) sulfone is a dithiol reagent that effectively reduces these disulfide bonds to their constituent thiols (-SH). researchgate.net

Research has shown that Bis(2-mercaptoethyl) sulfone can reduce the disulfide bonds in native proteins under non-denaturing conditions at a significantly faster rate than the more commonly used dithiothreitol (B142953) (DTT). researchgate.net For instance, the accessible disulfide bonds in proteins like immunoglobulin and trypsinogen (B12293085) are reduced approximately 5 to 7 times faster with Bis(2-mercaptoethyl) sulfone compared to DTT at a neutral pH. researchgate.net Even less accessible disulfide bonds, such as the one in α-chymotrypsinogen A, are reduced more rapidly. researchgate.net This efficiency is attributed to its chemical structure, which facilitates the thiol-disulfide interchange reaction. researchgate.net The process is crucial for studies aiming to unfold proteins or to analyze protein subunits. The reduction of disulfide bonds in insulin (B600854), for example, is a classic model for studying protein denaturation and the activity of reducing agents. nih.gov

Maintenance of Reduced Thiol States in Biomolecules

Once disulfide bonds are reduced, it is often necessary to maintain the cysteine residues in their reduced thiol state and prevent re-oxidation. researchgate.net Bis(2-mercaptoethyl) sulfone is also effective in this capacity. Its high reduction potential ensures that it can keep the thiol groups of other biomolecules in a reduced state. researchgate.net This is particularly important in experiments where the activity of an enzyme or the binding of a molecule depends on free thiol groups. The ability to maintain a reduced environment is essential for accurately studying the functional properties of many proteins and enzymes that are sensitive to oxidative damage. clinisciences.com

Applications in Proteomics Research Methodologies

Proteomics, the large-scale study of proteins, relies on techniques that can effectively separate and analyze complex protein mixtures. The properties of this compound lend themselves to improving these methods.

Enhanced Protein Solubility and Purification Techniques

A common challenge in proteomics is the poor solubility of certain proteins, which can lead to aggregation and loss of material during analysis. The reduction of inter- and intra-molecular disulfide bonds by reagents like Bis(2-mercaptoethyl) sulfone can significantly enhance protein solubility. By breaking these bonds, the protein unfolds, exposing more of its surface to the solvent and preventing the formation of insoluble aggregates. This is a critical step in sample preparation for techniques like gel electrophoresis and mass spectrometry, ensuring that a more complete and representative set of proteins is analyzed. nih.gov Improved solubility directly aids in purification by preventing the protein of interest from precipitating out of solution, leading to higher yields and purity. nih.gov

Integration into Stimulus-Responsive Materials Science

The reversible nature of the disulfide bond makes it an excellent component for creating "smart" materials that can respond to specific environmental triggers.

Design and Synthesis of Disulfide-Containing Polymers and Networks

Bis(2-mercaptoethyl) sulfone and similar disulfide-containing molecules can be used as monomers or cross-linkers in the synthesis of advanced polymers. google.comjsta.cl These polymers contain disulfide bonds within their backbone or as side chains. nih.gov The key feature of these materials is their responsiveness to redox stimuli. nih.govrsc.org

In the presence of a reducing agent (like those found in high concentrations inside cells), the disulfide bonds are cleaved. nih.gov This cleavage can cause the polymer network to degrade, leading to a change in the material's properties. nih.gov For example, a hydrogel cross-linked with disulfide bonds can dissolve or swell upon reduction, releasing an encapsulated drug or therapeutic agent. nih.gov This stimulus-responsive behavior is highly sought after for applications in targeted drug delivery, where the drug is released specifically in the reducing environment of the target cells, and in the development of self-healing materials. jsta.clnih.gov The synthesis of these materials can be achieved through various polymerization techniques, including Michael addition and click chemistry, allowing for the creation of a wide array of functional materials. nih.govnih.gov

Interactive Data Table: Research Applications of this compound

| Application Area | Specific Use | Key Finding/Advantage | Relevant Proteins/Materials | Citations |

| Protein Folding | Reduction of Disulfide Bonds | Significantly faster reduction rate compared to DTT. | Immunoglobulin, Trypsinogen, α-Chymotrypsinogen A, Insulin | researchgate.netnih.gov |

| Protein Folding | Maintenance of Reduced Thiols | High reduction potential prevents re-oxidation of cysteine residues. | General proteins and biomolecules with thiol groups. | researchgate.net |

| Proteomics | Protein Solubilization | Prevents protein aggregation by breaking disulfide crosslinks. | Complex protein mixtures for analysis. | nih.gov |

| Materials Science | Stimulus-Responsive Polymers | Incorporation of disulfide bonds allows for redox-triggered degradation or structural change. | Disulfide-containing hydrogels and polymers for drug delivery. | nih.govnih.govnih.gov |

Development of Self-Healing Materials Incorporating Disulfide Linkages

The quest for materials that can autonomously repair damage has led to the exploration of dynamic covalent chemistry, where reversible chemical bonds are incorporated into polymer networks. Disulfide bonds (S-S) are particularly well-suited for this purpose due to their ability to undergo cleavage and reformation under specific stimuli, such as heat, light, or changes in redox environment. This reversible bond exchange allows a damaged material to mend itself, restoring its structural integrity and function. nih.govnouryon.com

While direct incorporation of this compound into a polymer backbone is a subject of ongoing research, its dithiol precursor, Bis(2-mercaptoethyl) sulfone (BMS), represents a key building block for creating such self-healing systems. BMS can be integrated into a polymer matrix, and subsequent oxidation of its thiol groups creates dynamic disulfide crosslinks. mdpi.com The presence of the sulfone group in the BMS structure enhances the polarity and potential for hydrogen bonding within the polymer matrix, which can influence the material's mechanical properties.

The self-healing mechanism in these materials relies on the disulfide exchange reaction. When a crack forms, the disulfide bonds at the fracture interface are broken. Upon applying a stimulus like heat, the mobility of the polymer chains increases, and the disulfide bonds can reform across the interface, effectively healing the damage. mdpi.com The rate and efficiency of this healing process are influenced by several factors, including the concentration of disulfide bonds, the flexibility of the polymer backbone, and the temperature. researchgate.net

Table 1: Factors Influencing Disulfide-Based Self-Healing

| Factor | Influence on Self-Healing | Research Findings |

| Temperature | Higher temperatures increase polymer chain mobility and the rate of disulfide exchange, accelerating the healing process. researchgate.net | Healing efficiency can increase significantly with moderate heating (e.g., 60-100°C). nouryon.comresearchgate.net |

| Disulfide Concentration | A higher density of disulfide crosslinks provides more sites for reversible bonding, potentially improving healing efficiency. | The amount of disulfide-containing crosslinker can be tuned to optimize mechanical properties and healing rates. researchgate.net |

| Polymer Backbone | A flexible polymer backbone allows for better chain rearrangement and contact across the damaged interface. | Soft segments in polyurethanes can enhance the shape memory effect, which assists in bringing cracked surfaces together for healing. researchgate.net |

| Stimulus | Heat and UV light are common triggers for disulfide exchange reactions. mdpi.com | Silicone elastomers with disulfide links have shown healing efficiencies of over 70% after heating at 150°C or UV irradiation. mdpi.com |

The incorporation of structures like BMS to form disulfide linkages is a promising strategy for creating a new class of durable and reusable materials for applications ranging from coatings and adhesives to soft robotics. nouryon.commdpi.com

Contributions to Bioconjugate Chemistry and Molecular Design

In the fields of bioconjugate chemistry and molecular design, precision and stability are paramount. The unique reactivity of sulfone-containing compounds and their thiol/disulfide derivatives has been harnessed to create highly specific and stable linkages to biomolecules, particularly proteins and antibodies. This has significant implications for the development of therapeutic agents like antibody-drug conjugates (ADCs) and for the study of protein function.

Bis(2-mercaptoethyl) sulfone (BMS), the reduced dithiol form, is a valuable tool in its own right. It serves as a reducing agent for cleaving native disulfide bonds in proteins, a critical first step in many conjugation protocols. scbt.com Its properties have been compared to the commonly used reducing agent dithiothreitol (DTT). drugfuture.com The key advantage of BMS lies in the subsequent formation of a stable seven-membered cyclic disulfide (this compound) upon oxidation, which can drive the reduction reaction forward. drugfuture.com

Table 2: Comparison of Reducing Agent Properties

| Property | Bis(2-mercaptoethyl) sulfone (BMS) | Dithiothreitol (DTT) |

| Molecular Weight | 186.32 g/mol nih.gov | 154.25 g/mol |

| Structure | Linear dithiol with a central sulfone group nih.gov | Linear dithiol |

| Oxidized Form | Forms a 7-membered cyclic disulfide drugfuture.com | Forms a 6-membered cyclic disulfide |

| pKa (aqueous soln at 25°C) | 7.9, 9.0 drugfuture.com | 9.2, 10.1 |

| Application | Reducing disulfide bonds in proteins scbt.comdrugfuture.com | Standard reducing agent in biochemistry clinisciences.comgbiosciences.com |

More recently, a class of reagents known as bis-sulfones has emerged as powerful tools for "rebridging" disulfide bonds in proteins. researchgate.net In this strategy, a native disulfide bond in an antibody is first reduced to generate two free thiol groups. A bis-sulfone linker then reacts with both thiols to form a new, stable covalent bridge. This approach is highly site-specific and produces homogeneous conjugates, which is a major advantage in the design of ADCs. researchgate.net

Research has demonstrated the synthesis of specialized polymers with a bis-sulfone end group, designed specifically for conjugating to antibodies. nih.gov These polymer-antibody conjugates can enhance the stability of the protein. The process involves:

Reduction of the antibody's interchain disulfide bonds.

Introduction of the bis-sulfone polymer, which reacts with the newly formed thiols to create a stable, covalent bridge. nih.gov

This methodology allows for the precise attachment of polymers or drug molecules to specific sites on an antibody, preserving the antibody's antigen-binding affinity while introducing new functionalities. The stability of the resulting sulfone-based linkage is a significant improvement over methods that rely on the reformation of a disulfide bond, which can be unstable in the reducing environment of the body. researchgate.net The use of bis-sulfone chemistry represents a significant contribution to molecular design, enabling the construction of complex and robust bioconjugates for therapeutic and diagnostic applications.

Computational and Theoretical Insights into Bis 2 Mercaptoethyl Sulfone Disulfide

Quantum Chemical Calculations of Molecular Conformation

Quantum chemical calculations are powerful tools for investigating the three-dimensional structure of molecules, providing insights into their stability and reactivity. For molecules containing disulfide bonds, these calculations can elucidate the preferred conformations which are critical for their biological or chemical function.

Analysis of Dihedral Angles and Structural Stability

The conformation of a disulfide bond and the surrounding molecular structure can be described by a set of dihedral angles. For instance, in cystine residues within proteins, five dihedral angles (χ1, χ1', χ2, χ2', and χ3) define the side chain conformation. rsc.org The C-S-S-C dihedral angle (χ3) is particularly important, as it characterizes the skewness of the disulfide bridge itself. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule as a function of these dihedral angles. This analysis helps identify the lowest energy conformations, which correspond to the most stable structural arrangements of the molecule. For many disulfide-containing molecules, the central C-S-S-C torsion angle is typically around ±90°, which minimizes lone pair repulsion between the sulfur atoms. researchgate.net While specific quantum chemical studies detailing the precise dihedral angles and conformational stability of the cyclic disulfide form of Bis(2-mercaptoethyl) sulfone were not found in the surveyed literature, the principles of such analyses are well-established. rsc.orgmdpi.com Such computational studies are essential for understanding how the sulfone group influences the geometry of the disulfide ring compared to other cyclic disulfides.

Theoretical Modeling of Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a fundamental reaction in chemistry and biology, responsible for the formation and rearrangement of disulfide bonds. wisc.edu Theoretical modeling has been instrumental in elucidating the precise mechanism of this reaction. The generally accepted mechanism involves a one-step S(N)2 type nucleophilic substitution. nih.govresearchgate.net In this process, the attacking nucleophile is the deprotonated thiolate anion (RS⁻), which attacks one of the sulfur atoms of the disulfide bond. researchgate.netresearchgate.net

This nucleophilic attack proceeds through a single transition state and does not involve the formation of a stable intermediate. nih.gov The reaction leads to the cleavage of the original disulfide bond and the formation of a new one. researchgate.net

Energy Barriers and Transition State Characterization

High-level theoretical calculations have been used to characterize the transition state and determine the energy barriers for thiol-disulfide exchange reactions. researchgate.net The transition state is characterized as a linear, trisulfide-like structure where the attacking and leaving sulfur atoms are roughly equidistant from the central sulfur atom. nih.govresearchgate.net In this state, the negative charge is distributed among the attacking and leaving sulfur atoms. researchgate.net

The activation energy (Ea) for this process represents the energy barrier that must be overcome for the reaction to occur. Both theoretical calculations and experimental kinetics studies have provided estimates for these barriers. researchgate.netnih.gov The energy of activation is a key factor determining the rate of the exchange reaction. nih.gov

| Reaction System | Parameter | Value (kJ/mol) |

|---|---|---|

| Tryptic Peptides from hGH | Activation Energy (Ea) | 41-53 |

| Enthalpy of Activation (ΔH‡) | 38-50 | |

| Free Energy of Activation (ΔG‡) | 85-89 |

This table presents experimentally determined activation energy values for thiol-disulfide exchange in model peptide systems, providing a reference for the typical energy barriers involved.

Solvent Effects on Reaction Energetics and Pathways

The surrounding solvent environment can significantly influence the rate of thiol-disulfide exchange. researchgate.netresearchgate.net Theoretical models show that because the negative charge in the reactants (thiolate) is more concentrated than in the transition state (where it is distributed over three atoms), hydrophobic or aprotic environments can catalyze the reaction. nih.govresearchgate.net

Prediction of Reactivity Parameters

The reactivity of a thiol in a thiol-disulfide exchange reaction is governed by several factors, with the acidity of the thiol group being one of the most critical. researchgate.net Computational methods can predict key reactivity parameters, providing insight into reaction kinetics and equilibrium. nih.gov

Computational Determination of Thiol pKa Values

The acidity of a thiol is quantified by its pKa value. The thiol-disulfide exchange reaction is initiated by the thiolate anion, so the concentration of this reactive species at a given pH is determined by the thiol's pKa. researchgate.netnih.gov A lower pKa means the thiol is more acidic and a greater fraction of it will exist as the nucleophilic thiolate anion at physiological pH, generally leading to faster reaction rates. nih.gov

For Bis(2-mercaptoethyl) sulfone, a reducing agent used for disulfide bonds in aqueous solutions, the pKa values of its two thiol groups have been determined experimentally. drugfuture.com These values are crucial for predicting its effectiveness as a reducing agent at a specific pH. Computational models can also be used to predict pKa values, which often correlate well with experimental determinations. researchgate.net

| Compound | Parameter | Value |

|---|---|---|

| Bis(2-mercaptoethyl) sulfone | pKa1 | 7.9 |

| pKa2 | 9.0 |

This table shows the two pKa values for the thiol groups of Bis(2-mercaptoethyl) sulfone in an aqueous solution at 25°C.

Future Directions in Bis 2 Mercaptoethyl Sulfone Disulfide Research

Development of Novel Derivatives with Tunable Reactivity Profiles

The static reactivity of a single compound is often insufficient for the diverse applications required in modern chemistry and biology. Consequently, a significant future direction is the rational design and synthesis of novel derivatives of bis-sulfone disulfides with tailored reactivity. By modifying the molecular scaffold, researchers aim to control the rate and selectivity of disulfide exchange and bridging reactions.

One promising approach involves creating "stable-labile" reagents, which are designed to form a stable, irreversible bond with one cysteine thiol while leaving a second, more labile bond that can act as a reactive handle for subsequent bioconjugation nih.gov. This dual-reactivity design allows for the construction of multifunctional conjugates nih.gov. Another key area is the development of initiators for controlled polymerization techniques, such as atom transfer radical polymerization (ATRP). By incorporating the bis-sulfone moiety into an ATRP initiator, polymers with disulfide-reactive end-groups can be synthesized directly, avoiding complex post-polymerization modifications nih.govrsc.org. This strategy allows for the creation of well-defined polymer-protein conjugates with specific functionalities nih.govrsc.org. The reactivity of these derivatives can be finely tuned by altering the chemical groups surrounding the core sulfone and disulfide functionalities, influencing their susceptibility to nucleophilic attack or radical-mediated cleavage.

| Structural Modification | Effect on Reactivity Profile | Potential Application |

|---|---|---|

| Incorporation into a polymerization initiator (e.g., ATRP initiator) | Creates polymers with terminal disulfide-reactive groups for direct conjugation. nih.govrsc.org | Synthesis of well-defined protein-polymer conjugates. nih.gov |

| Design of "stable-labile" asymmetric structures | Allows for sequential conjugations by forming one stable bond and one reactive handle. nih.gov | Construction of multifunctional or triconjugate systems. nih.gov |

| Alteration of flanking groups near the disulfide bond | Modulates electrostatic and steric hindrance, affecting the rate of thiol-disulfide exchange. nih.gov | Creating derivatives that react selectively under specific pH or redox conditions. nih.gov |

Exploration of New Catalytic Systems for Disulfide Interconversion

The cleavage and formation of disulfide bonds are fundamental processes, and developing new catalytic systems to control these reactions is a major research focus. While thiol-disulfide exchange can occur spontaneously, it is often slow and lacks specificity nih.govwikipedia.org. Future research will likely move beyond traditional reducing agents like Dithiothreitol (B142953) (DTT) towards more sophisticated and environmentally benign systems.

One innovative strategy is the use of radical initiators to facilitate disulfide metathesis under biocompatible conditions. For example, hydroxy(tosyloxy)iodobenzene (HTIB) can initiate a clean and bidirectional disulfide exchange, avoiding the need for harsh catalysts or conditions pnas.org. This opens up possibilities for dynamic combinatorial chemistry and the modification of sensitive biomolecules like proteins and carbohydrates pnas.org. Another sustainable approach involves using high-pressure environments to drive disulfide exchange reactions without any catalysts, aligning with the principles of green chemistry by reducing solvent use and eliminating hazardous reagents acs.org. In the biological realm, enzymatic systems that naturally catalyze disulfide exchange, such as those in the protein disulfide isomerase (PDI) superfamily, serve as inspiration for developing new biocatalysts or biomimetic systems for controlled disulfide interconversion nih.govnih.gov.

| Catalytic System | Mechanism | Advantages |

|---|---|---|

| Radical Initiators (e.g., HTIB) | Generates transient thiol radicals to facilitate disulfide metathesis. pnas.org | Biocompatible, clean, and allows for bidirectional reactions under mild conditions. pnas.org |

| High-Pressure Conditions | Uses high pressure to overcome activation energy for exchange without a catalyst. acs.org | Environmentally responsible, catalyst-free, and yields pure products. acs.org |

| Enzymatic Systems (e.g., PDI) | Utilizes an active site with a Cys-X-X-Cys motif for dithiol-disulfide exchange. nih.gov | High specificity and efficiency in biological systems. nih.govnih.gov |

| Transition Metal Catalysis (e.g., Cu, Ni, Pd) | Mediates selective oxidation or reductive coupling to form unsymmetrical disulfides. researchgate.net | Effective for late-stage functionalization of complex molecules. researchgate.net |

Advanced Applications in Macromolecular Engineering and Design

Bis-sulfone reagents are becoming powerful tools in macromolecular engineering, enabling the precise construction of complex architectures. Their ability to irreversibly bridge reduced disulfide bonds in proteins is a key feature being exploited for the creation of advanced bioconjugates nih.gov. A primary application is in the development of next-generation antibody-drug conjugates (ADCs) researchgate.net. Disulfide bridging allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to improved pharmacokinetics and a better therapeutic window compared to stochastic conjugation methods researchgate.net.

The integration of bis-sulfone chemistry with controlled polymerization techniques is another exciting frontier. By using a bis-sulfone ATRP initiator, functional polymers can be synthesized and subsequently conjugated to antibodies or their fragments (Fabs) nih.govrsc.org. For instance, conjugating trehalose-based polymers has been shown to significantly increase the thermal stability of antibodies, demonstrating how this strategy can be used to enhance the properties of therapeutic proteins nih.govrsc.orgrsc.org. Beyond therapeutics, the principles of disulfide engineering are being used to map the quaternary structure of large macromolecular complexes like the proteasome. By introducing cysteine residues at predicted interfaces, disulfide crosslinking can confirm nearest-neighbor relationships between subunits, providing crucial structural insights nih.gov.

| Application Area | Specific Use of Bis-Sulfone Disulfide Chemistry | Key Benefit |

|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Site-selective disulfide re-bridging to attach cytotoxic drugs to antibodies. researchgate.net | Production of homogeneous ADCs with controlled drug-to-antibody ratios. researchgate.net |

| Protein-Polymer Conjugates | Use of bis-sulfone ATRP initiators to synthesize polymers for conjugation to antibodies or Fabs. nih.govrsc.org | Enhanced stability (e.g., thermal) and potentially improved pharmacokinetics of the protein. nih.govrsc.org |

| Structural Biology | Engineered disulfide crosslinking to map subunit interactions in large protein complexes. nih.gov | Provides atomic-resolution details on the quaternary organization of macromolecules. nih.gov |

| Self-Healing Materials | Incorporation of disulfide bonds into polymer networks that can reform after being broken. nih.gov | Materials that can autonomously repair damage through disulfide-disulfide metathesis. nih.gov |

Integration with Emerging Analytical and Synthetic Methodologies

Progress in the application of Bis(2-mercaptoethyl) Sulfone Disulfide is intrinsically linked to advancements in analytical and synthetic chemistry. Future work will depend on integrating novel methodologies to better characterize disulfide-linked molecules and to synthesize them more efficiently.

Analytical Methodologies: Mass spectrometry (MS) has become the cornerstone for analyzing disulfide bonds in proteins creative-proteomics.comcreative-enzymes.comrsc.org. Future research will leverage more advanced MS techniques. Bottom-up proteomics, where proteins are digested under non-reducing conditions, allows for the precise mapping of disulfide connectivity through the analysis of linked peptide fragments by LC-MS/MS creative-proteomics.comrsc.org. The development of specialized software and algorithms, such as MassMatrix, facilitates high-throughput identification of disulfide-linked peptides from complex tandem MS data without requiring chemical reduction nih.gov. Furthermore, techniques like in-source reduction or decay in MS experiments can provide information on disulfide linkages from a single experiment rsc.org.

| Analytical Technique | Principle | Application in Disulfide Research |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates molecules based on chromatography followed by mass-to-charge ratio detection. | Studying disulfide dynamics and mapping disulfide bridges in proteins. creative-proteomics.comnih.gov |

| Tandem MS (MS/MS) with Non-reducing Conditions | Precursor ions of disulfide-linked peptides are fragmented to determine their sequence and linkage. | Precise identification and localization of disulfide bonds. creative-proteomics.comrsc.org |

| Specialized Search Algorithms (e.g., MassMatrix) | Probabilistic scoring models to identify disulfide-linked peptides in tandem MS datasets. nih.gov | High-throughput and confident identification of disulfide bonds without chemical derivatization. nih.gov |

Synthetic Methodologies: The traditional synthesis of disulfides often involves the oxidation of thiols, which are notoriously foul-smelling and can be sensitive reagents beilstein-journals.org. A key future direction is the development of greener and more efficient synthetic routes that avoid thiols. A recently developed method uses readily available sodium sulfinates as starting materials, which are converted to disulfides using a tetrabutylammonium iodide (TBAI)/H₂SO₄ system beilstein-journals.org. This approach is odorless and proceeds in moderate to excellent yields beilstein-journals.org. Additionally, the development of novel "thiol-click" reagents, such as bromo-ynones, provides a way to cross-link two different thiols in a controlled, one-pot reaction, mimicking a disulfide bridge with a more stable linkage researchgate.net. These emerging synthetic tools will facilitate the creation of novel bis-sulfone disulfide derivatives and their conjugates with greater ease and efficiency.

| Synthetic Methodology | Principle | Advantage over Traditional Methods |

|---|---|---|

| Synthesis from Sodium Sulfinates | A TBAI/H₂SO₄ system mediates the conversion of sodium sulfinates to thiosulfonates and then disulfides. beilstein-journals.org | Avoids the use of odorous and sensitive thiols. beilstein-journals.org |

| Thiol-Thiol Cross-Clicking Reagents (e.g., Bromo-ynones) | Stepwise one-pot cross-clicking of two distinct thiols via kinetic differentiation. researchgate.net | Creates robust, non-statistical cross-linking of different thiol-containing molecules. researchgate.net |

| Radical-Mediated Disulfide Metathesis | Uses a radical initiator to enable the exchange between two different disulfide molecules. pnas.org | Allows for the synthesis of unsymmetrical disulfides under biocompatible conditions. pnas.org |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing bis(2-mercaptoethyl) sulfone disulfide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis often involves nucleophilic substitution reactions between bis(2-mercaptoethyl) sulfone and halopyridines. However, low yields are common due to competing oxidation of thiol intermediates to disulfides and unreacted starting materials . To optimize:

- Use anhydrous, oxygen-free conditions (e.g., nitrogen atmosphere) to suppress thiol oxidation .

- Employ polar aprotic solvents (e.g., diisopropylethylamine) to enhance nucleophilicity of the thiolate ion .

- Monitor reaction progress via HPLC or TLC to identify incomplete conversions and adjust reaction times/temperatures.

Q. How can researchers characterize this compound and distinguish it from its oxidation byproducts?

- Methodological Answer :

- Spectroscopy : Use H NMR to identify thiol (-SH) protons (δ ~1.5–2.5 ppm) and sulfone groups (δ ~3.5–4.0 ppm). Disulfide formation eliminates -SH signals .

- Mass Spectrometry : ESI-MS or MALDI-TOF can confirm molecular ion peaks (e.g., [M+H] for bis(2-mercaptoethyl) sulfone vs. [M] for disulfides) .

- Chromatography : Reverse-phase HPLC with UV detection at 254 nm resolves disulfide byproducts, which elute later due to higher hydrophobicity .

Q. What are common side reactions during the use of this compound in nucleophilic substitutions, and how can they be mitigated?

- Methodological Answer :

- Oxidation to Disulfides : Thiol intermediates are prone to air oxidation. Use reducing agents (e.g., DTT) or inert atmospheres during reactions .

- Oligomerization : Excess base (e.g., NaH) can lead to oligomerization of thiolates. Titrate base carefully and monitor stoichiometry .

- Competitive Elimination : In reactions with dihalopyridines, elimination may compete with substitution. Lower temperatures (e.g., 0–25°C) favor substitution pathways .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling or polymer applications?

- Methodological Answer :

- Sulfone Group Effects : The electron-withdrawing sulfone group enhances thiolate nucleophilicity, enabling efficient SAr reactions with electron-deficient aromatics. Computational studies (DFT) can predict reactive sites .

- Disulfide Dynamics : Redox-active disulfide bonds enable dynamic covalent chemistry. Use cyclic voltammetry to assess redox potentials and reversibility under varying pH .

- Polymer Applications : In proton-exchange membranes (PEMs), sulfone disulfides may improve oxidative stability. Test hydrolytic/thermal stability via accelerated aging (e.g., 80°C, 90% RH) and measure proton conductivity with impedance spectroscopy .

Q. What mechanistic insights explain the low yields of pyridyl sulfide derivatives in reactions with this compound?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : In reactions with 2-chloropyridine, the thiolate intermediate undergoes rapid oxidation to disulfides before substitution completes. Use stopped-flow kinetics to quantify oxidation rates .

- Solvent Effects : Non-polar solvents (e.g., xylene) reduce thiolate solvation, lowering nucleophilicity. Switch to HMPA or DMF to stabilize the thiolate ion .

- Leaving Group Ability : Compare reactivity with 2-bromo- vs. 2-chloropyridines. Bromides react faster (lower activation energy), reducing side-product formation .

Q. How can this compound be utilized in designing redox-responsive drug delivery systems?

- Methodological Answer :

- Disulfide Linkages : Incorporate the disulfide into polymeric carriers (e.g., PEG-PLGA) to enable glutathione-triggered drug release. Validate using fluorescence quenching assays in reducing vs. non-reducing environments .

- In Vivo Stability : Assess pharmacokinetics in murine models by tracking S-labeled compounds via gamma counting. Compare biodistribution in tumors vs. healthy tissues .

- Toxicity Screening : Test cytotoxicity in HepG2 cells using MTT assays and monitor ROS generation to ensure biocompatibility .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported reaction outcomes (e.g., product distributions) for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent purity, base source, temperature control) to rule out procedural variability .

- Byproduct Identification : Use LC-MS/MS to characterize minor products (e.g., oligomers or oxidized species) unreported in prior studies .

- Computational Modeling : Apply DFT calculations to predict reaction pathways and compare with experimental outcomes. For example, model transition states for substitution vs. elimination in dihalopyridine reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.